2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(difluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF5N3O/c12-5-1-4(11(15,16)17)3-18-8(5)10-19-6(9(13)14)2-7(21)20-10/h1-3,9H,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKAAAXZLPHZLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NC(=CC(=O)N2)C(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The molecular structure of the compound includes a pyrimidine ring substituted with both difluoromethyl and trifluoromethyl groups, which significantly influence its electronic properties and biological interactions. The presence of these fluorinated groups enhances the compound's lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.
| Feature | Description |
|---|---|
| Molecular Formula | C10H6ClF5N3O |
| Molecular Weight | 302.62 g/mol |
| Structural Groups | Pyrimidine, trifluoromethyl, difluoromethyl |
Antimicrobial Properties
Recent studies have shown that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, the structural analogs of this compound demonstrated significant antifungal activity against various pathogens such as Botrytis cinerea and Rhizoctonia solani, with effective concentrations comparable to established antifungal agents like hymexazol .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of branched-chain amino acid transaminases (BCAT1/2), enzymes implicated in cancer metabolism. High-throughput screening revealed that derivatives of this compound bind effectively to the active sites of these enzymes, leading to reduced catalytic activity . This inhibition is critical as BCATs play a significant role in the catabolism of branched-chain amino acids, which are essential for cancer cell proliferation.
Case Studies and Research Findings
- Antifungal Activity : A study reported the synthesis of several pyrimidine derivatives, including the target compound, which exhibited moderate to good antifungal activity against Botrytis cinerea. The EC50 values for selected compounds were reported as low as 5.21 μg/mL, indicating strong antifungal potential .
- Inhibition of BCAT Enzymes : Research on BAY-069, a related pyrimidinedione compound, demonstrated high selectivity and cellular activity against BCAT1/2. The structural analysis revealed that modifications in the trifluoromethyl group significantly influenced binding affinity and enzyme inhibition .
- Cellular Effects : In vitro studies indicated that the compound alters cellular metabolism by disrupting signaling pathways associated with cell growth and survival. This effect was particularly pronounced in cancer cell lines, suggesting potential therapeutic applications in oncology .
The biological activity of this compound is largely attributed to its ability to interact with specific protein targets through hydrogen bonding and hydrophobic interactions facilitated by its fluorinated groups. Molecular docking studies have shown favorable binding conformations within enzyme active sites, supporting its role as an effective inhibitor .
Comparison with Similar Compounds
Substituent Variations on the Pyrimidinone Core
Key Analogues :
- 6-(Trifluoromethyl)pyrimidin-4(3H)-one Derivatives (e.g., CAS 2557-79-1):
These compounds replace the difluoromethyl group with a trifluoromethyl substituent. The increased fluorine content enhances electronegativity and metabolic resistance but may reduce solubility in polar solvents compared to the target compound .
Table 1: Substituent Effects at Position 6
| Compound | Substituent (Position 6) | Molecular Weight | Key Properties |
|---|---|---|---|
| Target Compound | Difluoromethyl | ~357.7* | Balanced lipophilicity, moderate stability |
| 6-(Trifluoromethyl) analog | Trifluoromethyl | ~375.7 | Higher electronegativity, lower solubility |
| 6-Methyl analog (CAS 20551-31-9) | Methyl | ~220.65 | Reduced lipophilicity, higher solubility |
Pyridine Ring Modifications
Key Analogues :
- 2-(3-Fluoropyridin-2-yl) Derivatives ():
Replacing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group with a 3-fluoropyridin-2-yl group reduces steric bulk and electron-withdrawing effects, likely diminishing binding affinity in enzyme inhibition assays . - Thio-Linked Pyridine-Pyrimidinone Derivatives (e.g., Catalog Number 167680): These compounds feature a sulfur bridge between the pyridine and pyrimidinone rings. The thioether linkage may increase metabolic susceptibility compared to the direct C–N bond in the target compound .
Table 2: Pyridine Ring Structural Variations
| Compound | Pyridine Substituents | Linkage Type | Molecular Weight | Stability Consideration |
|---|---|---|---|---|
| Target Compound | 3-Chloro-5-(trifluoromethyl) | Direct C–N | ~357.7 | High metabolic stability |
| 3-Fluoropyridin-2-yl analog | 3-Fluoro | Direct C–N | ~323.6* | Reduced electron-withdrawing effects |
| Thio-linked analog (Catalog 167680) | 3-Chloro-5-(trifluoromethyl) | S bridge | 375.68 | Potential oxidative degradation |
Physicochemical and Functional Implications
- Electron-Withdrawing Effects : The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group provides stronger electron withdrawal than phenyl or methylthio groups (), enhancing electrophilic character for nucleophilic attack in reactions .
- Solubility : The difluoromethyl group offers a balance between the hydrophobicity of trifluoromethyl () and the polarity of hydroxyl or carboxyl groups ().
Preparation Methods
Preparation of 3-chloro-5-(trifluoromethyl)pyridine Intermediate
The synthesis of the 3-chloro-5-(trifluoromethyl)pyridine fragment is a critical step. According to a patented method, the preparation involves:
Step 1: Dissolution of 3-chloro-2-substituted-5-trifluoromethyl pyridine in a low-toxicity solvent such as acetone or butanone, followed by addition of an activating agent like 4-dimethylaminopyridine. The mixture is heated under reflux for 4–6 hours, then cooled to 20–30°C. The reaction liquid is filtered to obtain a filter cake, which is vacuum dried at 40–50°C for 1–2 hours to yield an organic salt intermediate.
Step 2: The organic salt is reacted with cyanide sources (e.g., potassium cyanide or cyanogran) in a mixture of dichloromethane and water at 0–80°C for 2–3 hours. The mixture is allowed to separate into layers, and the organic phase is acidified with hydrochloric acid to pH 2–4, then washed with water until neutral pH is reached. This yields purified 3-chloro-2-cyano-5-trifluoromethyl pyridine, a key intermediate for further transformations.
The process avoids hazardous nitrile solvents and uses recyclable solvents like dichloromethane, reducing environmental impact and production costs.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 3-chloro-2-R-5-trifluoromethyl pyridine + solvent (acetone/butanone) + 4-dimethylaminopyridine, reflux 4–6 h, vacuum dry | Organic salt intermediate |
| 2 | Organic salt + cyanide (KCN) + dichloromethane/water, 0–80°C, acidify to pH 2–4, wash to neutral pH | 3-chloro-2-cyano-5-trifluoromethyl pyridine |
Coupling of Pyridine and Pyrimidinone Fragments
The final assembly of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidin-4(3H)-one involves coupling the prepared pyridine intermediate with the difluoromethyl pyrimidinone core. Although specific coupling protocols for this exact compound are scarce, related amination and condensation reactions typically proceed under mild conditions using:
Base-mediated nucleophilic substitution or cross-coupling reactions in inert atmosphere.
Solvents such as tetrahydrofuran (THF) or dichloromethane.
Catalysts or activating agents like triethylamine to facilitate amide or heterocyclic bond formation.
For example, a related compound, (5-(trifluoromethyl)pyridin-2-yl)methanamine, was prepared by reacting the amine with ethyl 2-chloro-2-oxoacetate in THF at 0–20°C under nitrogen, using triethylamine as base, yielding the corresponding amide intermediate in 77% yield. Similar strategies can be adapted for the target compound’s coupling steps.
| Reaction Step | Reagents/Conditions | Product/Outcome |
|---|---|---|
| Amination/Coupling | Amine intermediate + ethyl 2-chloro-2-oxoacetate, THF, 0–20°C, triethylamine, inert atmosphere | Amide intermediate (e.g., ethyl 2-oxo-2-[[5-(trifluoromethyl)-2-pyridyl]methylamino]acetate) |
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Notes/Advantages |
|---|---|---|
| 3-chloro-5-(trifluoromethyl)pyridine synthesis | 3-chloro-2-R-5-trifluoromethyl pyridine, acetone/butanone, 4-dimethylaminopyridine, reflux; cyanide addition in dichloromethane/water | Avoids toxic nitrile solvents, recyclable solvents, cost-effective |
| Difluoromethylpyrimidinone synthesis | Starting from 2,2-difluoroacetic anhydride, multi-step synthesis including radical bromination, oxidation, fluorination | Scalable, practical, avoids hazardous reagents |
| Coupling of fragments | Amines with activated esters (e.g., ethyl 2-chloro-2-oxoacetate), THF, triethylamine, inert atmosphere | High yield amide formation, mild conditions |
Research Findings and Analysis
The patented preparation of 3-chloro-2-cyano-5-trifluoromethyl pyridine intermediates demonstrates a green chemistry approach by substituting hazardous solvents with dichloromethane and acetone, enabling solvent recycling and reducing environmental impact.
The scalable synthetic route for difluoromethyl-substituted pyridine derivatives provides a blueprint for synthesizing the difluoromethyl pyrimidinone core, emphasizing safety, cost-effectiveness, and industrial feasibility.
Coupling strategies using amines and activated esters in inert atmospheres have been proven effective for related pyridine derivatives, suggesting applicability to the target compound’s final assembly.
The integration of these methods supports a robust, scalable, and environmentally considerate preparation pathway for this compound suitable for research and potential industrial production.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
